1,3-Benzodioxol-5-ol,2-methyl-
Description
Contextualization within Benzodioxole Chemistry
The 1,3-benzodioxole (B145889) moiety is a significant structural motif found in a variety of natural and synthetic compounds. arabjchem.orgarabjchem.org This ring system is integral to many natural products, such as sesamol (B190485) and piperine. arabjchem.org The two oxygen atoms in the dioxole ring increase the electron density of the aromatic system, facilitating certain chemical reactions and contributing to the biological activities of its derivatives. arabjchem.org
Benzodioxole derivatives are widely utilized as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. arabjchem.orgarabjchem.org The versatility of the benzodioxole scaffold allows for the creation of a diverse range of derivatives with varied chemical and physical properties. tandfonline.com The introduction of substituents, such as the methyl and hydroxyl groups in 2-Methyl-1,3-benzodioxol-5-ol, allows for fine-tuning of these properties, making them valuable building blocks in targeted synthesis.
Historical Perspectives on Related Benzodioxole Compounds
The history of benzodioxole chemistry is rich with the discovery and application of its naturally occurring derivatives. One of the most well-known is safrole, the principal component of sassafras oil. chemicalbook.com Historically, sassafras was used in traditional medicine and as a flavoring agent. humboldt.edu In the 19th century, chemists began to elucidate the structure of safrole, identifying its 1,3-benzodioxole core. researchgate.net
Another historically significant related compound is sesamol (1,3-benzodioxol-5-ol), a natural phenolic compound found in sesame seeds and sesame oil. wikipedia.orgcymitquimica.com Sesamol has been recognized for its antioxidant properties and has been used as a precursor in the synthesis of other compounds. wikipedia.org The study of these and other natural benzodioxoles laid the groundwork for the synthetic exploration of this class of compounds, leading to the development of derivatives like 2-Methyl-1,3-benzodioxol-5-ol.
Significance as a Framework in Synthetic Chemistry
While specific, large-scale synthetic applications of 2-Methyl-1,3-benzodioxol-5-ol are not extensively documented in publicly available literature, its structure suggests significant potential as a synthetic framework. The hydroxyl group provides a reactive site for a variety of chemical transformations, such as etherification and esterification. google.com The methyl group, in conjunction with the hydroxyl and methylenedioxy groups, influences the regioselectivity of further electrophilic aromatic substitution reactions.
The general class of substituted 1,3-benzodioxoles serves as crucial intermediates in the synthesis of a wide array of more complex molecules. arabjchem.orgchemsrc.com For instance, the benzodioxole moiety is a key component in the synthesis of certain pharmaceutical agents and other biologically active molecules. williams.eduepa.gov The reactivity of the aromatic ring and the potential for modification of the substituents make compounds like 2-Methyl-1,3-benzodioxol-5-ol valuable precursors for generating libraries of compounds for chemical and biological screening. The synthesis of various benzodioxole derivatives often involves the reaction of a catechol with an appropriate aldehyde or ketone, sometimes under microwave-assisted, green chemistry conditions. arabjchem.org
Chemical and Physical Properties of 4-Methyl-1,3-benzodioxol-5-ol
| Property | Value |
| Molecular Formula | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol |
| CAS Number | 187040-03-5 |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8O3 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-methyl-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C8H8O3/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-5,9H,1H3 |
InChI Key |
PZDFTGQHJLCOMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1OC2=C(O1)C=C(C=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 1,3 Benzodioxol 5 Ol and Its Analogs
Direct Synthesis Approaches to the Benzodioxole Core
Direct synthesis methods focus on the formation of the benzodioxole ring system from acyclic or simpler cyclic precursors. These strategies are centered on creating the methylenedioxy bridge and appropriately substituting the phenolic ring.
The defining feature of the 1,3-benzodioxole (B145889) system is the methylenedioxy bridge. The introduction of a substituent at the 2-position, such as a methyl group, is achieved by reacting a catechol with a suitable two-carbon electrophile.
The most common method for forming the 2-substituted dioxole ring is the acid-catalyzed condensation of a catechol with an aldehyde or a ketone. researchgate.netresearchgate.net For the synthesis of 2-methyl-1,3-benzodioxoles, acetaldehyde (B116499) or its equivalents are used. A feasible laboratory synthesis was developed using a modification of the method reported by Croxall et al., which involves the BF₃/HgO-catalyzed reaction between catechol and vinyl acetate (B1210297) to yield 2-methyl-1,3-benzodioxole (B76885). psu.edu While this method provides reasonable yields, other approaches such as direct alkylation of catechol with 1,1-dichloroethane (B41102) or acetal (B89532) exchange with 1,1-diethoxyethane have been reported to be less successful, often resulting in polymeric material. psu.edu
Alternative catalysts have been explored to improve efficiency and yield. Montmorillonite (B579905) clays (B1170129) (KSF or K-10) have been used to catalyze the reaction between catechols and various aldehydes and ketones, with reactions completing in 2.7 to 24 hours. researchgate.net Microwave-assisted synthesis using polyphosphoric acid as both a catalyst and solvent has also been shown to be an effective green chemistry approach, significantly reducing reaction times to seconds or minutes and improving yields for certain derivatives. tandfonline.com
| Precursors | Reagent/Catalyst | Conditions | Product | Key Findings | Reference(s) |
| Catechol, Vinyl Acetate | BF₃/HgO | - | 2-Methyl-1,3-benzodioxole | A feasible laboratory synthesis was developed. | psu.edu |
| Catechol, Aldehydes/Ketones | Montmorillonite KSF or K-10 | 2.7–24 h | 2-Substituted-1,3-benzodioxoles | Ketones generally give better yields than aldehydes. | researchgate.net |
| Catechol, Benzoic Acids | Polyphosphoric Acid | Microwave, 30–120 sec | 2-Phenyl-1,3-benzodioxoles | Rapid, high-yield, solvent-free green chemistry approach. | tandfonline.com |
| Catechol, Terminal Alkynes | TiCl₄ | Mild conditions | Dibenzo[d,f] Current time information in Bangalore, IN.nih.govdioxepines | Not a direct synthesis of benzodioxole, but a related ring system. | researchgate.net |
Achieving the desired substitution pattern on the benzodioxole ring, such as the 5-hydroxy group in the target molecule, requires precise control over the regioselectivity of electrophilic substitution reactions. The electron-donating nature of the dioxole ring system directs incoming electrophiles primarily to the positions para to the oxygen atoms (positions 5 and 6).
For instance, starting with the unsubstituted 2-methyl-1,3-benzodioxole, functionalization can be introduced. A chloromethylation reaction using chloromethyl methyl ether in acetic acid can introduce a -CH₂Cl group at the 5-position. psu.edu This intermediate is versatile and can be converted to other functional groups, including the aldehyde, which can then be transformed into the target phenol (B47542). However, direct formylation of 2-methyl-1,3-benzodioxole using Vilsmeier or Friedel-Crafts conditions has proven difficult, with some attempts leading to decomposition of the starting material. psu.edu
An alternative strategy involves starting with an already substituted catechol, such as 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde) wikipedia.org or 1,2,4-benzenetriol. Reacting these precursors with acetaldehyde or its equivalents would directly install the required functional groups, circumventing the need for post-cyclization functionalization.
Synthesis via Ring-Closure Reactions
Ring-closure, or cyclocondensation, is the cornerstone of 1,3-benzodioxole synthesis. This approach involves the formation of the five-membered dioxole ring from a catechol and a suitable carbonyl compound.
The mechanism for acetal formation is well-established and proceeds through several key steps. libretexts.orgmasterorganicchemistry.com
Protonation: An acid catalyst protonates the carbonyl oxygen of the aldehyde (e.g., acetaldehyde), making the carbonyl carbon more electrophilic.
Nucleophilic Attack: One of the hydroxyl groups of the catechol acts as a nucleophile, attacking the activated carbonyl carbon.
Hemiacetal Formation: A proton transfer step results in the formation of a hemiacetal intermediate.
Formation of a Leaving Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).
Ring Closure: The newly formed water molecule departs, generating a resonance-stabilized carbocation. The second hydroxyl group of the catechol then performs an intramolecular nucleophilic attack on this carbocation, closing the five-membered ring.
Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final 2-substituted-1,3-benzodioxole product.
This reaction is reversible, and to drive it towards the product, water is typically removed from the reaction mixture using a Dean-Stark trap or molecular sieves. libretexts.org
Preparation of Key Intermediates
The synthesis of complex benzodioxole analogs often relies on the preparation and subsequent modification of key intermediates. These building blocks may already contain the benzodioxole core or are precursors to it.
A common strategy involves synthesizing a substituted benzodioxole and then elaborating the side chains. For example, 3,4-(methylenedioxy)phenylacetic acid can be esterified to methyl 2-(2H-1,3-benzodioxol-5-yl)acetate. nih.govnajah.edu This ester can then undergo Friedel-Crafts acylation to introduce various benzoyl groups at the 6-position, yielding ketoesters that are precursors to a range of derivatives. nih.govnajah.edu
Another important class of intermediates is chiral alcohols, which are crucial for the synthesis of enantiomerically pure drugs. (S)-α-Methyl-1,3-benzodioxole-5-ethanol is a key intermediate for several pharmaceutically active compounds and can be prepared via stereoselective methods. google.com Similarly, 1-(Benzo[d] Current time information in Bangalore, IN.nih.govdioxol-5-yl)propan-2-ol can be synthesized through either the reduction of the corresponding ketone or via a Grignard reaction between 1,3-benzodioxol-5-yl magnesium bromide and propylene (B89431) oxide.
| Intermediate Name | Precursor(s) | Reagent(s) | Synthetic Method | Reference(s) |
| 2-Methyl-1,3-benzodioxole | Catechol, Vinyl Acetate | BF₃, HgO | Acetal Formation | psu.edu |
| 5-Chloromethyl-2-methyl-1,3-benzodioxole | 2-Methyl-1,3-benzodioxole | Chloromethyl methyl ether, Acetic Acid | Chloromethylation | psu.edu |
| Methyl 2-(2H-1,3-benzodioxol-5-yl)acetate | 3,4-(Methylenedioxy)phenylacetic acid | Methanol (B129727), Oxalyl chloride | Esterification | nih.govnajah.edu |
| 1-(Benzo[d] Current time information in Bangalore, IN.nih.govdioxol-5-yl)propan-2-ol | 1-(1,3-Benzodioxol-5-yl)propan-2-one | Pd/C, H₂ | Ketone Reduction | |
| 1-(Benzo[d] Current time information in Bangalore, IN.nih.govdioxol-5-yl)propan-2-ol | 5-Bromobenzodioxole, Propylene oxide | Mg, THF | Grignard Reaction | |
| 5-(Azidomethyl)-6-bromobenzo[d] Current time information in Bangalore, IN.nih.govdioxole | 5-Bromo-6-(bromomethyl)benzo[d] Current time information in Bangalore, IN.nih.govdioxole | NaN₃ | Nucleophilic Substitution | worldresearchersassociations.com |
Stereoselective Synthesis Strategies for Derivatives
While 2-Methyl-1,3-Benzodioxol-5-ol itself is achiral, many of its important derivatives contain stereocenters. The development of stereoselective synthetic methods is therefore critical for accessing enantiomerically pure compounds.
Enantioselective synthesis of benzodioxole derivatives primarily focuses on creating chiral side chains attached to the aromatic ring. Biocatalysis and chemoenzymatic methods are prominent in this area.
One successful strategy is the kinetic resolution of racemic alcohols. For example, the racemic (±)-α-methyl-1,3-benzodioxole-5-ethanol can be resolved using lipase-catalyzed enantioselective acylation. Using Amano PS lipase (B570770) and vinyl acetate as the acyl donor, the (R)-alcohol is acylated to give (−)-(R)-α-methyl-1,3-benzodioxole-5-ethyl acetate with high enantiomeric excess (e.e.), leaving the desired (+)-(S)-alcohol unreacted. acs.org
Another powerful approach is the asymmetric reduction of prochiral ketones. Various microorganisms and isolated enzymes are capable of reducing ketones to chiral alcohols with high enantioselectivity. The bacterium Lactobacillus paracasei BD101 has been used for the enantioselective bioreduction of 1-(benzo[d] Current time information in Bangalore, IN.nih.govdioxol-5-yl)ethanone to produce (R)-1-(1,3-benzodioxol-5-yl)ethanol in high yield and excellent enantiomeric excess (>99% e.e.). libretexts.org Similarly, Zygosaccharomyces rouxii has been used to reduce 3,4-methylenedioxyphenyl acetone (B3395972) to the corresponding (S)-isopropanol with >99.9% e.e.
A chemoenzymatic cascade involving a Wacker-Tsuji oxidation of an allylbenzene (B44316) to a ketone, followed by a stereoselective biotransamination using an amine transaminase (ATA), has also been developed to produce optically active 1-arylpropan-2-amines. This method provides access to a range of chiral amines with good conversions and excellent selectivities.
| Target Derivative Type | Method | Catalyst/Enzyme | Key Features | Reference(s) |
| Chiral Alcohols | Enzymatic Kinetic Resolution | Amano PS Lipase | Acylation of racemic alcohol; separates enantiomers. | acs.org |
| Chiral Alcohols | Asymmetric Bioreduction | Lactobacillus paracasei BD101 | Reduction of prochiral ketone to (R)-alcohol with >99% e.e. | libretexts.org |
| Chiral Alcohols | Asymmetric Bioreduction | Zygosaccharomyces rouxii | Reduction of prochiral ketone to (S)-alcohol with >99.9% e.e. | acs.org |
| Chiral Amines | Chemoenzymatic Cascade | Pd(II) / Amine Transaminase (ATA) | Wacker-Tsuji oxidation followed by stereoselective amination. |
Diastereoselective Control
The generation of specific stereoisomers is a critical aspect of modern synthetic chemistry. In the context of 2-substituted-1,3-benzodioxole analogs, diastereoselective control is paramount when additional stereocenters are present in the molecule. The formation of the 1,3-benzodioxole ring from a catechol and a carbonyl compound is a type of acetalization. masterorganicchemistry.com The control of stereochemistry at the C2 position of the dioxole ring can be achieved through several strategic approaches.
One primary method involves the use of chiral catalysts or ligands during the synthesis. For instance, in palladium-catalyzed cyclization reactions to form complex heterocyclic systems that may include a benzodioxole moiety, the choice of a chiral phosphine (B1218219) ligand can significantly influence the diastereomeric ratio of the product. Research on related heterocyclic structures has shown that using chiral bidentate ligands, such as DIOP (2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane), can lead to high diastereoselectivity, in some cases exceeding a 20:1 ratio. helsinki.fi In contrast, other ligands like BINAP and SEGPHOS were found to be ineffective in certain transformations, highlighting the specificity of ligand choice. helsinki.fi
Another approach is substrate-controlled diastereoselection, where the inherent stereochemistry of the starting material dictates the stereochemical outcome of the reaction. For example, in the synthesis of complex spiro-compounds, the structural features of the starting ketone can direct the cyclization to favor one diastereomer over another. rsc.org
Enzymatic reactions offer a powerful tool for achieving high stereoselectivity. Biocatalytic methods, such as the enantioselective acylation of racemic alcohols using enzymes like Amano PS lipase, can efficiently resolve chiral intermediates. exaly.comacs.org This technique allows for the separation of enantiomers, which can then be used in subsequent steps to produce diastereomerically pure final products. The mild conditions and high selectivity of enzymatic processes make them an attractive option for complex syntheses. rsc.orgsci-hub.se
Furthermore, unexpected cyclizations during reaction sequences can sometimes lead to the formation of novel benzopyranopyridine derivatives with specific diastereoselectivity. helsinki.fichemicalbook.comresearchgate.net The acid-catalyzed deprotection of a ketal group in a piperidine (B6355638) derivative containing a benzodioxole moiety, for example, can unexpectedly trigger a cyclodehydration cascade, yielding a complex polycyclic system with a defined stereochemistry. helsinki.fichemicalbook.comresearchgate.net The resolution of the resulting racemic mixture can then be achieved using chiral resolving agents like D-(-)-mandelic acid. helsinki.fichemicalbook.comresearchgate.net
Novel Synthetic Routes and Green Chemistry Considerations
Recent advancements in the synthesis of 1,3-benzodioxole derivatives have been heavily influenced by the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous materials, and energy efficiency. pro-metrics.org
A significant development is the use of microwave-assisted organic synthesis (MAOS). The synthesis of 2-phenyl-1,3-benzodioxole derivatives has been achieved by reacting catechol with various benzoic acid derivatives under microwave irradiation. mdpi.comfrontiersin.org This method often employs polyphosphoric acid, which acts as both a catalyst and a solvent, thereby eliminating the need for additional toxic organic solvents. mdpi.comfrontiersin.org The key advantages of this approach are drastically reduced reaction times (often from hours to seconds), improved yields, and simpler work-up procedures. mdpi.comfrontiersin.org The reaction is sensitive to the electronic nature of substituents on the benzoic acid, with electron-withdrawing groups or weak electron-donating groups generally providing better yields and shorter reaction times. mdpi.com
| Entry | R Group on Benzoic Acid | Reaction Time (sec) | Yield (%) |
| 1 | H | 60 | 85 |
| 2 | 4-OCH₃ | 90 | 82 |
| 3 | 4-CH₃ | 90 | 80 |
| 4 | 4-Cl | 30 | 84 |
| 5 | 4-NO₂ | 30 | 75 |
| 6 | 2-OH | 120 | 60 |
Table 1: Microwave-assisted synthesis of 2-substituted-1,3-benzodioxole derivatives from catechol and substituted benzoic acids. Data compiled from research findings. mdpi.com
Photocatalysis represents another innovative and green approach for the preparation of 2-substituted 1,3-benzodioxoles. nih.gov This method relies on the photocatalytic activation of C-H bonds, allowing for the introduction of substituents at the 2-position under mild conditions. nih.govrsc.org For example, using 4CzIPN as a photocatalyst under blue LED irradiation, 1,3-benzodioxoles can undergo direct single-electron oxidation to generate a 1,3-benzodioxol-2-yl radical, which can then couple with various partners. rsc.org This technique avoids harsh reagents and provides a pathway to novel functionalized benzodioxoles. rsc.org
The use of heterogeneous solid acid catalysts is another cornerstone of green synthetic strategies for 1,3-benzodioxoles. Catalysts such as montmorillonite clays (K-10 or KSF) and sulfated zirconia (ZrO₂/SO₄²⁻) have been successfully employed for the condensation of catechols with aldehydes and ketones. researchgate.netresearchgate.net These catalysts are advantageous because they are easily separated from the reaction mixture by filtration, can often be recycled, and can be used in solvent-free conditions, thus reducing the environmental impact of the process. researchgate.net
Scalability and Industrial Production Methodologies of Related Compounds
The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges, including scalability, safety, cost-effectiveness, and waste management. For 1,3-benzodioxole derivatives, significant efforts have been made to develop robust and efficient large-scale manufacturing processes.
A key advancement in this area is the adoption of continuous flow chemistry. rsc.orgspringerprofessional.de Unlike traditional batch processing, continuous flow systems offer superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly for exothermic reactions. mdpi.comresearchgate.net The acylation of 1,3-benzodioxole, an important industrial reaction, has been successfully adapted to a continuous flow process. nih.gov In one example, the reaction was performed by pumping a solution of 1,3-benzodioxole and an acylating agent through a packed bed reactor (PBR) containing a heterogeneous, recyclable acid catalyst such as Aquivion SO₃H. nih.gov This setup allows for continuous operation for extended periods with excellent stability and selectivity, and the unreacted starting material can be easily recovered by distillation and recycled. nih.gov
The choice of catalyst is critical for industrial applications. While homogeneous catalysts are often used in lab-scale synthesis, their separation from the product can be costly and generate significant waste. Therefore, heterogeneous catalysts are preferred for large-scale production. The use of recyclable solid acids in packed bed reactors not only simplifies product purification but also aligns with green chemistry principles by minimizing catalyst waste. nih.gov
Purification strategies are also adapted for industrial scale. While laboratory procedures might rely on chromatographic purification, this method is often impractical and expensive for large quantities. Industrial processes favor scalable unit operations such as crystallization, distillation, and liquid-liquid extraction for product isolation and purification.
However, not all synthetic routes are easily scalable. Methods that use expensive reagents, such as certain phase transfer catalysts or specialized organic bases, may be deemed too costly for industrialization. guidechem.com Similarly, reactions requiring high pressures or specialized equipment can present significant capital investment hurdles. The ideal industrial process for 1,3-benzodioxole derivatives involves simple, robust steps using readily available, inexpensive raw materials and catalysts, with a focus on high-yield, low-waste procedures that can be run safely and efficiently in a continuous or semi-continuous mode. guidechem.com
Based on a comprehensive review of available scientific literature, there is a significant lack of published research specifically detailing the chemical reactivity and transformation studies of 1,3-Benzodioxol-5-ol, 2-methyl- , also known as 2-methylsesamol.
The requested article structure focuses on specific electrophilic aromatic substitution reactions (halogenation, nitration, acylation, alkylation) and reactions involving the hydroxyl group (esterification, etherification) for this particular compound. Unfortunately, dedicated studies outlining these specific transformations for 2-methyl-1,3-benzodioxol-5-ol could not be located in the public domain.
Existing research mentioning this compound primarily documents its use as a precursor in the multi-step total synthesis of complex natural products, such as Ecteinascidin 743. nactem.ac.ukacs.org In these synthetic pathways, 2-methylsesamol is noted to undergo reactions like phenolic aldol (B89426) condensation and the Pictet-Spengler reaction, which involve its broader structural features rather than a systematic study of its reactivity in the specific categories requested. acs.orgresearchgate.net
Due to the absence of specific experimental data and research findings for the halogenation, nitration, acylation, alkylation, esterification, and etherification of 1,3-Benzodioxol-5-ol, 2-methyl-, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. Fulfilling the request would require speculation or extrapolation from related but distinct compounds, which would not meet the required standards of scientific accuracy for the specified subject.
Chemical Reactivity and Transformation Studies of 2 Methyl 1,3 Benzodioxol 5 Ol
Reactions Involving the Hydroxyl Group
Oxidation Processes
The oxidation of phenolic compounds such as 2-methyl-1,3-benzodioxol-5-ol is a key aspect of their chemical reactivity and is central to their antioxidant function. While specific experimental oxidation studies on 2-methyl-1,3-benzodioxol-5-ol are not extensively documented, the oxidation pathways can be inferred from studies on analogous compounds. The oxidation of a structurally related compound, 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol, suggests that the reaction is highly dependent on the reaction conditions, particularly the presence of water. In aqueous media, oxidation can proceed to form quinone-like intermediates. nih.gov For 2-methyl-1,3-benzodioxol-5-ol, oxidation would likely initiate at the phenolic hydroxyl group, leading to the formation of a phenoxyl radical, which can then undergo further reactions.
| Reactant | Oxidizing Agent/Conditions | Potential Products | Reference Analogy |
| 2-Methyl-1,3-benzodioxol-5-ol | Mild Oxidants (e.g., Fremy's salt) | 2-Methyl-1,3-benzodioxole-5,6-dione (o-quinone) | General Phenol (B47542) Oxidation |
| 2-Methyl-1,3-benzodioxol-5-ol | Strong Oxidants (e.g., KMnO4) | Ring-opened products | General Phenol Oxidation |
| 2,4,5,7,8-Pentamethyl-4H-1,3-benzodioxin-6-ol | One oxidation equivalent in aqueous media | 2-(1-hydroxyethyl)-3,5,6-trimethylbenzo-1,4-quinone | nih.gov |
| 2,4,5,7,8-Pentamethyl-4H-1,3-benzodioxin-6-ol | Absence of water | Chromenone derivatives | nih.gov |
Reduction Reactions
The reduction of the phenolic hydroxyl group in 2-methyl-1,3-benzodioxol-5-ol is generally not a facile process under standard chemical reduction conditions. Phenols are typically resistant to the reduction of the C-OH bond. However, specialized methods could potentially achieve this transformation. For instance, conversion of the hydroxyl group to a better leaving group, such as a tosylate or phosphate (B84403) ester, followed by hydrogenolysis might be a viable route to the corresponding 2-methyl-1,3-benzodioxole (B76885).
While direct reduction of the hydroxyl group is challenging, other functional groups that might be introduced onto the molecule could be more amenable to reduction. For example, if the aromatic ring were nitrated, the nitro group could be readily reduced to an amino group using reagents like tin(II) chloride or catalytic hydrogenation.
Catalytic hydrogenation of the aromatic ring of 2-methyl-1,3-benzodioxol-5-ol to the corresponding cyclohexanol (B46403) derivative would require forcing conditions, including high pressures of hydrogen gas and highly active catalysts such as rhodium on carbon or ruthenium. The benzodioxole ring itself can be sensitive to these conditions and may undergo hydrogenolysis.
Studies on the reduction of related benzodioxole structures have shown that the choice of catalyst and reaction conditions is crucial to achieving selective hydrogenation of the benzene (B151609) ring while preserving the dioxole moiety. For example, certain rhodium and ruthenium catalysts have been used for the asymmetric hydrogenation of substituted pyrroles and other heteroaromatics, suggesting that similar catalytic systems could be explored for the hydrogenation of substituted benzodioxoles. researchgate.net
| Substrate | Reagent/Catalyst | Product | Reaction Type |
| 2-Methyl-1,3-benzodioxol-5-ol | High pressure H₂, Rh/C or Ru | 2-Methyl-octahydro-1,3-benzodioxol-5-ol | Ring Hydrogenation |
| Substituted Benzisoxazoles | H₂, {RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl | α-substituted o-hydroxybenzylamines | Reductive Cleavage |
Radical Reactions and Mechanistic Investigations
The primary radical formed from 2-methyl-1,3-benzodioxol-5-ol is the phenoxyl radical, resulting from the homolytic cleavage of the O-H bond of the hydroxyl group. This process is central to its antioxidant activity. The formation of this radical can be initiated by reaction with other free radicals or through photochemical or radiolytic methods. manipal.eduresearchgate.net Pulse radiolysis studies on the parent compound, sesamol (B190485), have demonstrated its efficiency in scavenging various radicals, which proceeds via the formation of the sesamol phenoxyl radical. manipal.eduresearchgate.net
The stability of the resulting phenoxyl radical is a key determinant of the antioxidant potential of the molecule. This stability is influenced by the delocalization of the unpaired electron across the aromatic ring and the benzodioxole moiety. Computational studies using Density Functional Theory (DFT) on sesamol and its alkylated derivatives have shown that alkyl substitutions can affect the spin density distribution and the stability of the radical. nih.gov
The phenoxyl radical of 2-methyl-1,3-benzodioxol-5-ol can react in several ways. As an antioxidant, its primary role is to terminate radical chain reactions by reacting with other free radicals to form stable, non-radical products. The main mechanisms by which phenolic antioxidants like sesamol and its derivatives scavenge free radicals are hydrogen atom transfer (HAT) and single electron transfer (SET). nih.govrsc.org
In the HAT mechanism, the phenolic antioxidant donates its hydroxyl hydrogen atom to a radical, thereby quenching it. In the SET mechanism, the antioxidant donates an electron to the radical, forming a radical cation, which can then deprotonate to form the phenoxyl radical.
Computational studies on alkylated sesamol derivatives have indicated that substitutions at the ortho positions to the hydroxyl group can enhance the antioxidant potency. nih.gov The trimethylated derivative of sesamol was found to be more potent than Trolox, a well-known antioxidant standard. nih.gov This suggests that the 2-methyl group in 2-methyl-1,3-benzodioxol-5-ol, while not directly on the aromatic ring, could still influence the electronic properties and thus the radical scavenging ability of the molecule.
| Parameter | Sesamol | Trimethylated Sesamol Derivative | Trolox |
| HOMO (eV) | -5.58 | -5.25 | -5.38 |
| GAP (LUMO-HOMO) (eV) | 5.09 | 5.02 | 5.89 |
Data from computational studies on sesamol and its derivatives, indicating the effect of alkylation on electronic properties relevant to antioxidant activity. nih.gov
The phenoxyl radical can also potentially undergo dimerization or react with other molecules to form more complex structures, depending on the reaction environment and the concentration of the radical species.
Condensation and Coupling Reactions
The chemical behavior of 2-Methyl-1,3-benzodioxol-5-ol in condensation and coupling reactions is governed by the functionalities present on the molecule: a nucleophilic phenol, an acetal (B89532) group, and an aromatic ring. These features allow for a range of transformations, although the reactivity of the hydroxyl group often necessitates the use of protecting groups for certain reaction pathways.
Grignard reactions are a fundamental class of carbon-carbon bond-forming reactions involving the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as a carbonyl group. mnstate.edusigmaaldrich.com The Grignard reagent, with its general formula RMgX, acts as a potent nucleophile and a strong base. sigmaaldrich.com
Direct reaction of 2-Methyl-1,3-benzodioxol-5-ol with a Grignard reagent is not feasible for carbon-carbon bond formation. The acidic proton of the phenolic hydroxyl group would rapidly react with the Grignard reagent in an acid-base reaction, quenching the reagent and preventing its nucleophilic addition to other electrophiles. sigmaaldrich.commasterorganicchemistry.com
To utilize Grignard chemistry on this scaffold, the hydroxyl group must first be protected. Conversion of the phenol to an ether (e.g., a methoxy (B1213986) or benzyloxy ether) or a silyl (B83357) ether would render it unreactive towards the Grignard reagent. Once protected, the aromatic ring could be halogenated (e.g., brominated) to produce a precursor for a Grignard reagent. This derivative could then participate in subsequent reactions. For instance, an aryl bromide derivative of protected 2-Methyl-1,3-benzodioxol-5-ol could be treated with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent. mnstate.edu This reagent could then be reacted with various electrophiles, such as aldehydes, ketones, or epoxides, to introduce new carbon substituents onto the aromatic ring. masterorganicchemistry.comgoogle.com
Table 1: Potential Grignard Reactions with Protected 2-Methyl-1,3-Benzodioxol-5-ol Derivatives
| Derivative of 2-Methyl-1,3-Benzodioxol-5-ol | Electrophile | Resulting Product Class |
| Aryl Grignard Reagent (from protected, halogenated form) | Formaldehyde | Primary Alcohol |
| Aryl Grignard Reagent (from protected, halogenated form) | Aldehyde | Secondary Alcohol |
| Aryl Grignard Reagent (from protected, halogenated form) | Ketone | Tertiary Alcohol |
| Aryl Grignard Reagent (from protected, halogenated form) | Epoxide | Alcohol (after ring-opening) |
| Aryl Grignard Reagent (from protected, halogenated form) | Carbon Dioxide | Carboxylic Acid |
This table represents potential reaction pathways, as the acidic proton of the parent compound precludes direct Grignard reactions.
The Claisen-Schmidt condensation is a specific type of crossed aldol (B89426) condensation between an aromatic carbonyl compound lacking an α-hydrogen and an aldehyde or ketone that possesses an α-hydrogen. wikipedia.org The reaction is typically carried out under basic or acidic conditions and results in the formation of an α,β-unsaturated carbonyl compound. wikipedia.org
2-Methyl-1,3-benzodioxol-5-ol cannot directly participate in a Claisen-Schmidt condensation as it is neither an aldehyde nor a ketone. However, derivatives of this compound can be synthesized to act as the aromatic aldehyde component. For example, electrophilic formylation of the aromatic ring (after protection of the hydroxyl group), for instance via the Vilsmeier-Haack or Duff reaction, would introduce an aldehyde group. This resulting aldehyde, lacking α-hydrogens, could then react with an enolizable ketone, such as acetone (B3395972), in a classic Claisen-Schmidt condensation to yield an α,β-unsaturated ketone.
While direct examples involving 2-Methyl-1,3-benzodioxol-5-ol are not prominent, related structures demonstrate the feasibility of this chemistry. For instance, derivatives of 1,3-benzodioxole (B145889) have been successfully used in aldol-type reactions, where a lithium enolate of a benzodioxole-containing ketone was reacted with another ketone to form a β-hydroxy ketone, which was subsequently dehydrated. mdpi.com This illustrates the general reactivity of the benzodioxole scaffold in condensation reactions.
Metal-Catalyzed Transformations
Transition metal-catalyzed reactions, particularly those employing palladium, are powerful tools for constructing complex molecules and have been applied to 1,3-benzodioxole systems. uva.es These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
For 2-Methyl-1,3-benzodioxol-5-ol to participate in many common cross-coupling reactions, the hydroxyl group typically needs to be converted into a more reactive functional group with good leaving group potential, such as a triflate (-OTf). Alternatively, the aromatic ring can be halogenated to introduce a site for oxidative addition to the metal catalyst.
The Suzuki-Miyaura coupling is a prominent example of a palladium-catalyzed cross-coupling reaction used to form biaryl compounds from an aryl halide or triflate and an arylboronic acid. uva.esworldresearchersassociations.com Studies on bromo-substituted 1,3-benzodioxole derivatives have shown successful coupling with various arylboronic acids in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a base such as K₂CO₃. worldresearchersassociations.comresearchgate.net These reactions demonstrate the utility of the Suzuki-Miyaura coupling for elaborating the benzodioxole core.
Table 2: Examples of Suzuki-Miyaura Coupling with a 1,3-Benzodioxole Derivative
| Aryl Boronic Acid Substituent | Catalyst | Base | Yield (%) |
| 4-isoxazole | PdCl₂(PPh₃)₂ / PPh₃ | K₂CO₃ | 75% |
| 2-ethoxyphenyl | PdCl₂(PPh₃)₂ / PPh₃ | K₂CO₃ | 69% |
| 2-ethoxypyridine | PdCl₂(PPh₃)₂ / PPh₃ | K₂CO₃ | 71% |
| 8-quinoline | PdCl₂(PPh₃)₂ / PPh₃ | K₂CO₃ | 66% |
| 2-methylsulfonylpyrimidine | PdCl₂(PPh₃)₂ / PPh₃ | K₂CO₃ | 60% |
Data adapted from studies on 1-((6-bromobenzo[d] mnstate.edugoogle.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole. worldresearchersassociations.comresearchgate.net
Other significant metal-catalyzed transformations applicable to this system include the Heck reaction (coupling of an aryl halide with an alkene) and the Negishi reaction (coupling of an aryl halide with an organozinc reagent). uva.es These reactions provide versatile pathways for introducing alkenyl and alkyl/aryl groups, respectively, onto the benzodioxole ring, further highlighting the importance of metal catalysis in the functionalization of this chemical scaffold.
Derivatives and Analogs of 2 Methyl 1,3 Benzodioxol 5 Ol: Synthesis and Structural Diversification
Design Principles for Derivative Synthesis
The rationale for synthesizing derivatives of 2-methyl-1,3-benzodioxol-5-ol often involves computational design and established chemical strategies to explore new chemical space. Key approaches include modifying the existing functional groups and introducing new substituents at available positions on the aromatic ring. A computational study on the parent compound sesamol (B190485) (1,3-benzodioxol-5-ol) highlights a rational design approach where functional groups such as hydroxyl (-OH), amine (-NH2), thiol (-SH), and carboxylic acid (-COOH) are incorporated at various positions on the phenolic ring to generate libraries of mono-, di-, and trisubstituted derivatives. acs.org This strategy aims to create modest structural modifications that can enhance specific properties while preserving the core desirable features of the parent molecule. acs.org
Side-chain modifications typically target the functional groups attached to the benzodioxole core, namely the hydroxyl group at the 5-position and the methyl group at the 2-position.
Modification of the 5-hydroxyl group: The phenolic hydroxyl group is a primary site for derivatization. Standard reactions include etherification or esterification to introduce a wide variety of alkyl, acyl, or aryl groups. For instance, the synthesis of amino-acyl derivatives starting from a 1,3-benzodioxole (B145889) unit involves coupling the phenolic oxygen with amino acids. researchgate.net This approach utilizes standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and hydroxybenzotriazole (B1436442) (HOBt) to form an ester linkage. researchgate.net
Modification of the 2-methyl group: The methyl group at the 2-position can be a site for functionalization, although this is often more challenging than modifying the phenolic hydroxyl. Potential strategies, though less commonly reported for this specific molecule, could involve radical halogenation followed by nucleophilic substitution to introduce various side chains. A patent describes the synthesis of (S)-α-Methyl-1,3-benzodioxole-5-ethanol, indicating that modifications leading to extended side chains from other positions are synthetically accessible. google.com
Alterations to the aromatic portion of the benzodioxole ring system are a cornerstone of structural diversification. This involves electrophilic substitution reactions to introduce new functional groups onto the benzene (B151609) ring.
Nitration and Amination: The aromatic ring of 2-methyl-1,3-benzodioxole (B76885) is susceptible to electrophilic nitration. Treatment with nitric acid in glacial acetic acid yields 2-methyl-5-nitro-1,3-benzodioxole. prepchem.com Subsequent reduction of the nitro group provides the corresponding amine, 2-methyl-5-amino-1,3-benzodioxole, which is a key intermediate for further synthesis, such as the preparation of amides and heterocyclic structures. prepchem.com A synthesis for 2-methyl-5-amino-6-nitro-1,3-benzodioxole has also been reported, demonstrating that multiple substitutions on the ring are possible. prepchem.com
Formylation: The introduction of an aldehyde group (formylation) onto the benzodioxole ring can be achieved using various methods. For example, dihydroapiol, a related benzodioxole derivative, can be formylated in the presence of SnCl4 to yield an aldehyde, which serves as a key intermediate for further transformations. mdpi.com
Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful tool for ring modification. Starting from a halogenated benzodioxole derivative, such as (6-bromobenzo[d] acs.orgnih.govdioxol-5-yl)methanol, a wide array of aryl, heteroaryl, and cyclic substituents can be introduced. worldresearchersassociations.com This method allows for the synthesis of complex biaryl structures connected to the benzodioxole core. worldresearchersassociations.comresearchgate.net
Synthesis of Nitrogen-Containing Derivatives
The introduction of nitrogen-containing functional groups and heterocycles is a major avenue in the diversification of benzodioxole scaffolds.
As previously mentioned, amino derivatives are readily prepared from the corresponding nitro compounds. The resulting amines are versatile building blocks. They can be acylated to form a wide range of amide derivatives. For example, new amino-acyl derivatives can be synthesized from a 1,3-benzodioxole unit by coupling it with various amino acids. researchgate.net Similarly, amide derivatives have been synthesized by reacting benzodioxole-containing amines with quinoline-3-carboxylic acid.
| Starting Material | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Methyl-1,3-benzodioxole | HNO3, Glacial Acetic Acid, 15-25°C | 2-Methyl-5-nitro-1,3-benzodioxole | 79.6% | prepchem.com |
| 2-Methyl-5-acetamino-6-nitro-1,3-benzodioxole | Sodium methoxide, Methanol (B129727) (reflux); Acetic acid | 2-Methyl-5-amino-6-nitro-1,3-benzodioxole | 90.1% | prepchem.com |
The benzodioxole moiety can be fused or appended to various nitrogen-containing heterocyclic rings, leading to novel chemical entities.
Pyrrolidines: Pyrrolidine-containing spirooxindole derivatives grafted with a benzodioxole unit can be synthesized via a one-pot, three-component 1,3-dipolar cycloaddition reaction. rsc.orgrsc.orgresearchgate.net This reaction typically involves a benzodioxole chalcone (B49325) (as the dipolarophile) and an azomethine ylide generated in situ from isatin (B1672199) and an amino acid like sarcosine (B1681465) or L-proline. rsc.orgrsc.org This method is highly stereoselective and efficient for creating complex spirocyclic systems. rsc.org Simpler derivatives like 2-(1,3-benzodioxol-5-ylmethyl)pyrrolidine are also synthetically accessible. guidechem.com
Imidazoles: The synthesis of imidazole (B134444) derivatives can be achieved through several established methods. The van Leusen imidazole synthesis, which utilizes tosylmethylisocyanide (TosMIC), is a versatile one-pot reaction for forming the imidazole ring from an imine. mdpi.com Other common methods include the condensation of a 1,2-dicarbonyl compound with an aldehyde in the presence of ammonia (B1221849) or a surrogate like formamide. wjpsonline.com N-phenacylimidazoles can be synthesized starting from 2-methylimidazole (B133640) and appropriate aryl γ-haloalkylketones. researchgate.net These general strategies can be adapted to produce benzodioxole-substituted imidazoles.
Pyrazoles: Pyrazoles are commonly synthesized via the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govyoutube.com This reaction is a straightforward approach to creating polysubstituted pyrazoles. nih.gov A more advanced method for attaching a pyrazole ring to a benzodioxole scaffold involves a multi-step synthesis culminating in a Suzuki-Miyaura coupling reaction. worldresearchersassociations.comresearchgate.net In this approach, a bromo-substituted benzodioxole is first converted into a triazole derivative, which is then coupled with a boronic acid to introduce various substituents. worldresearchersassociations.com
| Heterocycle | Synthetic Method | Key Reagents | Starting Material Example | Reference |
|---|---|---|---|---|
| Pyrrolidine | 1,3-Dipolar Cycloaddition | Azomethine ylide (from Isatin and Sarcosine) | Benzodioxole chalcone | rsc.org |
| Pyrazole | Cyclocondensation (Knorr Synthesis) | Hydrazine derivative | 1,3-Dicarbonyl compound | nih.govyoutube.com |
| Pyrazole | Suzuki-Miyaura Coupling | PdCl2(PPh3)2, Arylboronic acid | 1-((6-bromobenzo[d] acs.orgnih.govdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | worldresearchersassociations.com |
| Imidazole | van Leusen Reaction | Tosylmethylisocyanide (TosMIC) | Imine derived from a benzodioxole aldehyde | mdpi.com |
Sulfur and Selenium-Containing Derivatives
The incorporation of heavier chalcogens like sulfur and selenium into the 2-methyl-1,3-benzodioxol-5-ol structure opens another dimension for creating novel analogs.
Sulfur-Containing Derivatives: The synthesis of sulfur-containing heterocycles attached to the benzodioxole core has been reported. For example, 3-(2H-1,3-Benzodioxol-5-ylmethyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one can be prepared, incorporating a thiazolidinone ring. nih.gov Another example is 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole, which features a benzothiazole (B30560) moiety directly linked to the benzodioxole system. nih.gov The design principles for such derivatives can also be explored computationally, with studies proposing the introduction of thiol (-SH) groups onto the aromatic ring to create new analogs. acs.org
Selenium-Containing Derivatives: The synthesis of organoselenium compounds often involves specialized reagents and conditions. Selenium can be incorporated to form derivatives such as selenides or selenium-containing heterocycles. General synthetic methods include the use of reagents like selenium dioxide (SeO2) or diselenides. researchgate.netnih.gov For example, the synthesis of organoselenium-based Schiff bases can be achieved by reacting a diselenide amine with an aromatic aldehyde. nih.gov While specific examples starting from 2-methyl-1,3-benzodioxol-5-ol are not widely documented, these established methods for creating organoselenium compounds are applicable to the benzodioxole scaffold.
Oxygen-Containing Derivatives (e.g., Ethers, Ketones, Carboxylic Acids)
The phenolic hydroxyl group and the electron-rich aromatic ring of 2-methyl-1,3-benzodioxol-5-ol are key sites for synthetic modification, allowing for the introduction of various oxygen-containing functionalities.
Ethers
The synthesis of ether derivatives from 2-methyl-1,3-benzodioxol-5-ol is commonly achieved via the Williamson ether synthesis. byjus.comwikipedia.orgmasterorganicchemistry.com This method involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com
The first step is the formation of the sodium or potassium salt of 2-methyl-1,3-benzodioxol-5-ol by treating it with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The resulting phenoxide ion is a potent nucleophile. This phenoxide is then reacted with a primary or methyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. masterorganicchemistry.com The preference for primary alkyl halides is due to the nature of the SN2 mechanism, as secondary and tertiary halides are more prone to undergo elimination reactions. masterorganicchemistry.com
| Reactant 1 | Reactant 2 | Base/Solvent | Reaction Type | Product (Ether) |
| 2-Methyl-1,3-benzodioxol-5-ol | Methyl Iodide (CH₃I) | NaH / THF | Williamson Ether Synthesis (SN2) | 5-Methoxy-2-methyl-1,3-benzodioxole |
| 2-Methyl-1,3-benzodioxol-5-ol | Ethyl Bromide (CH₃CH₂Br) | K₂CO₃ / Acetone (B3395972) | Williamson Ether Synthesis (SN2) | 5-Ethoxy-2-methyl-1,3-benzodioxole |
| 2-Methyl-1,3-benzodioxol-5-ol | Benzyl Chloride (C₆H₅CH₂Cl) | NaH / DMF | Williamson Ether Synthesis (SN2) | 5-(Benzyloxy)-2-methyl-1,3-benzodioxole |
Ketones
Ketone derivatives of the 2-methyl-1,3-benzodioxole scaffold are typically synthesized using Friedel-Crafts acylation. masterorganicchemistry.comnih.gov This electrophilic aromatic substitution reaction introduces an acyl group (R-C=O) onto the aromatic ring. sigmaaldrich.com The reaction involves treating the benzodioxole derivative with an acyl chloride or acid anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄). mdpi.comrsc.org
Given that the ether derivative (e.g., 5-methoxy-2-methyl-1,3-benzodioxole) is more stable and less prone to ring-opening under the acidic conditions of the reaction, it is often the preferred starting material over the free phenol (B47542). The methoxy (B1213986) and methylenedioxy groups are electron-donating and direct the incoming acyl group primarily to the ortho position relative to the methoxy group.
A study on the acylation of 1,3-benzodioxole has demonstrated the utility of heterogeneous recyclable catalysts for producing aryl ketones, highlighting a move towards more sustainable synthetic methods. nih.gov For instance, the reaction of a benzodioxole derivative with propionic anhydride can yield the corresponding propiophenone (B1677668) derivative. nih.gov
| Starting Material | Acylating Agent | Catalyst | Reaction Type | Product (Ketone) |
| 5-Methoxy-2-methyl-1,3-benzodioxole | Acetyl Chloride (CH₃COCl) | AlCl₃ | Friedel-Crafts Acylation | 1-(5-Methoxy-2-methyl-1,3-benzodioxol-6-yl)ethan-1-one |
| 5-Methoxy-2-methyl-1,3-benzodioxole | Propionic Anhydride ((CH₃CH₂CO)₂O) | SnCl₄ | Friedel-Crafts Acylation | 1-(5-Methoxy-2-methyl-1,3-benzodioxol-6-yl)propan-1-one |
| 5-Methoxy-2-methyl-1,3-benzodioxole | Benzoyl Chloride (C₆H₅COCl) | AlCl₃ | Friedel-Crafts Acylation | (5-Methoxy-2-methyl-1,3-benzodioxol-6-yl)(phenyl)methanone |
Carboxylic Acids
Carboxylic acid derivatives can be prepared through several synthetic routes. One common method is the oxidation of an alkyl side chain attached to the aromatic ring. libretexts.orgleah4sci.com If a ketone derivative, such as those described above, is first converted to an alkyl group via a reduction reaction (e.g., Clemmensen or Wolff-Kishner reduction), the resulting alkylbenzene derivative can be oxidized. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize a benzylic carbon that has at least one attached hydrogen to a carboxylic acid group. libretexts.org
Another approach is the direct carboxylation of the aromatic ring. This can be achieved by first halogenating the ring, converting the aryl halide to a Grignard reagent, and then reacting it with carbon dioxide, followed by acidic workup. libretexts.org This method introduces a carboxylic acid group at the position of halogenation.
| Synthetic Route | Starting Material | Key Reagents | Intermediate | Product (Carboxylic Acid) |
| Side-Chain Oxidation | 6-Ethyl-5-methoxy-2-methyl-1,3-benzodioxole | 1. KMnO₄, OH⁻, Δ2. H₃O⁺ | N/A | 5-Methoxy-2-methyl-1,3-benzodioxole-6-carboxylic acid |
| Grignard Carboxylation | 6-Bromo-5-methoxy-2-methyl-1,3-benzodioxole | 1. Mg, THF2. CO₂3. H₃O⁺ | Grignard Reagent | 5-Methoxy-2-methyl-1,3-benzodioxole-6-carboxylic acid |
Structure-Reactivity Relationship Studies of Derivatives
The reactivity of 2-methyl-1,3-benzodioxol-5-ol and its derivatives is fundamentally governed by the electronic and steric properties of the substituents on the aromatic ring. The interplay of inductive and resonance effects dictates the molecule's behavior in chemical reactions, particularly in electrophilic aromatic substitution (EAS). lumenlearning.com
The parent scaffold contains three key substituents: a hydroxyl group (-OH), a methyl group (-CH₃, part of the dioxolane ring at the 2-position), and the fused methylenedioxy group (-O-CH₂-O-).
Activating and Directing Effects: Both the hydroxyl group and the methylenedioxy ether linkages are powerful electron-donating groups. lumenlearning.comopenstax.org They donate electron density to the benzene ring through resonance (p-π conjugation), increasing its nucleophilicity and making it highly activated towards electrophilic attack. lumenlearning.com The methyl group at the 2-position of the dioxolane ring has a less pronounced, but still electron-donating, effect through hyperconjugation and induction. These groups are ortho-, para-directing, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. youtube.com In the case of 2-methyl-1,3-benzodioxol-5-ol, the position ortho to the hydroxyl group (position 6) is the most activated site for electrophilic substitution.
Effect of Derivatization: When the phenolic -OH is converted to an ether (-OR), the activating and ortho-, para-directing nature is retained. The alkoxyl group is still a strong electron-donating group, though slightly less activating than the hydroxyl group. openstax.org
Conversely, the introduction of electron-withdrawing groups, such as a ketone (acyl group) or a carboxylic acid group, has a deactivating effect on the aromatic ring. lumenlearning.com These groups pull electron density away from the ring through both inductive and resonance effects, making it less nucleophilic and therefore less reactive towards further electrophilic substitution. libretexts.org Acyl and carboxyl groups are meta-directing substituents. If a second electrophilic substitution were to be performed on a ketone or carboxylic acid derivative of the benzodioxole, the incoming electrophile would be directed to the position meta to the deactivating group.
The steric hindrance provided by the existing substituents and any newly introduced groups also plays a crucial role in determining the regioselectivity of reactions. For example, in Friedel-Crafts acylation, substitution at the less sterically hindered position ortho to an activating group is often favored.
Theoretical studies, such as Quantitative Structure-Activity Relationship (QSAR) models, can be employed to correlate the molecular structure of benzodioxole derivatives with their chemical reactivity or biological activity. researchgate.net These studies help in understanding how different substituents influence properties like electron distribution, dipole moment, and frontier molecular orbital energies, which in turn dictate reactivity.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the carbon-hydrogen framework.
Proton NMR (¹H NMR)
Proton (¹H) NMR spectroscopy of 2-methyl-1,3-benzodioxol-5-ol would reveal characteristic signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzodioxole ring would appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns determined by their positions relative to the hydroxyl and dioxole groups. The proton of the hydroxyl (-OH) group would typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. The most distinct signals would be from the methyl group (-CH₃) at the 2-position of the dioxole ring and the methine proton (-CH) also at the 2-position.
Table 1: Predicted ¹H NMR Data for 2-methyl-1,3-benzodioxol-5-ol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H | 6.5 - 7.0 | m |
| Methine H (C2) | ~6.0 | q |
| Hydroxyl H (OH) | Variable (broad s) | s |
| Methyl H (C2-CH₃) | ~1.6 | d |
Note: Predicted data is based on typical values for similar structures and may vary based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR)
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in 2-methyl-1,3-benzodioxol-5-ol would give a distinct signal in the spectrum. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the electron-donating effects of the hydroxyl and dioxole groups. The carbon of the methyl group would appear in the aliphatic region, while the acetal (B89532) carbon at the 2-position would have a characteristic shift.
Table 2: Predicted ¹³C NMR Data for 2-methyl-1,3-benzodioxol-5-ol
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (quaternary) | 140 - 150 |
| Aromatic C-H | 100 - 120 |
| Acetal C (C2) | ~100 |
| Methyl C (C2-CH₃) | ~20 |
Note: Predicted data is based on typical values for similar structures and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of 2-methyl-1,3-benzodioxol-5-ol. By measuring the mass with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For C₈H₈O₃, the expected exact mass would be a key identifier.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing volatile compounds like 2-methyl-1,3-benzodioxol-5-ol. The compound would exhibit a characteristic retention time in the gas chromatograph, and the mass spectrometer would provide a mass spectrum corresponding to its molecular weight and fragmentation pattern. This is particularly useful for identifying the compound in a complex mixture.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a unique fingerprint of the functional groups present in the molecule.
The FT-IR spectrum of 2-methyl-1,3-benzodioxol-5-ol would show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibrations of the dioxole ring would likely appear in the 1250-1040 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl group would be observed in the 2980-2870 cm⁻¹ range.
Table 3: Predicted FT-IR Data for 2-methyl-1,3-benzodioxol-5-ol
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| Hydroxyl (-OH) | 3600 - 3200 | O-H Stretch |
| Aromatic C-H | 3100 - 3000 | C-H Stretch |
| Aliphatic C-H | 2980 - 2870 | C-H Stretch |
| Aromatic C=C | 1600 - 1450 | C=C Stretch |
| Dioxole C-O | 1250 - 1040 | C-O Stretch |
Note: Predicted data is based on typical values for similar structures and may vary based on the sample preparation method.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and stereochemistry, offering unambiguous proof of a molecule's solid-state structure. While specific crystallographic data for "1,3-Benzodioxol-5-ol, 2-methyl-" is not prominently available, analysis of closely related benzodioxole derivatives demonstrates the power of this technique.
For instance, the crystal structure of compounds incorporating the 1,3-benzodioxole (B145889) moiety has been successfully elucidated, confirming structural features such as the planarity of the benzodioxole ring system and the spatial orientation of various substituents. mdpi.comresearchgate.net In one study on an imidazole-based oximino ester derivative, X-ray analysis confirmed the (E)-configuration of the imine fragment and revealed that the 1,3-benzodioxol ring was nearly coplanar with an adjacent furan (B31954) ring. mdpi.com Another analysis of N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline showed the five-membered dioxole ring to be almost planar with a dihedral angle of 43.22 (14)° between the aromatic rings. researchgate.net These examples underscore the utility of X-ray crystallography in providing definitive structural insights for complex molecules containing the benzodioxole core. researchgate.netnih.gov
| Compound | Crystal System | Space Group | Key Parameters | Reference |
| ({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone | Monoclinic | P2₁/c | a = 10.4067 Å, b = 6.8534 Å, c = 23.2437 Å, β = 94.627° | mdpi.com |
| N-[(E)-(1,3-Benzodioxol-5-yl)methylidene]-4-chloroaniline | Orthorhombic | Pcab | a = 6.0014 Å, b = 13.9015 Å, c = 28.867 Å | researchgate.net |
| 1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one | Monoclinic | P2₁/n | a = 7.3322 Å, b = 8.0341 Å, c = 19.4479 Å, β = 95.775° | researchgate.net |
| Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate | Monoclinic | P2/c | a = 14.9312 Å, b = 8.8783 Å, c = 16.2996 Å, β = 101.40° | researchgate.net |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable tools in synthetic chemistry for separating components of a mixture, monitoring the progress of a chemical reaction, and assessing the purity of the final product.
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and sensitive technique used to monitor reactions and tentatively identify compounds. unodc.orgmongoliajol.info It operates by separating compounds based on their differential partitioning between a solid stationary phase (typically silica (B1680970) gel) and a liquid mobile phase. unodc.org Visualization is often achieved using UV light or chemical staining agents. mdpi.comrsc.org For benzodioxole derivatives, TLC on silica gel plates is routinely employed. rsc.orgnih.gov The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, provides a characteristic value for a given compound under specific conditions. unodc.org
| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value | Reference |
| 2-(1,3-Benzodioxol-5-yl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole | Silica Gel 60 F₂₅₄ | Petroleum Ether : Ethyl Acetate (B1210297) (19:1) | 0.18 | rsc.org |
| (S)-α-Methyl-1,3-benzodioxole-5-ethanol | Silica Gel | Hexane (B92381) : Diethyl Ether (50:50) | 0.26 | google.com |
| 2-[(1,3-Benzodioxole-5-ylamino)methyl]-3-bromo-6-methoxyphenol | Silica Gel | Hexane : Ethyl Acetate (10:3) | 0.3 | nih.gov |
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of individual components in a mixture. It offers higher resolution and sensitivity compared to TLC. For benzodioxole derivatives, reversed-phase (RP) HPLC is a common method for purity assessment. sielc.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.comsielc.com The purity of intermediates like (S)-α-Methyl-1,3-benzodioxole-5-ethanol has been successfully determined using HPLC. google.com Furthermore, HPLC is crucial for chiral separations to determine the enantiomeric composition of a sample. rsc.orgresearchgate.net
| Analysis Type | Compound Type | Column | Mobile Phase | Detection | Reference |
| Reversed-Phase | 2-Propenal, 3-(1,3-benzodioxol-5-yl)-2-methyl- | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | MS-compatible | sielc.com |
| Reversed-Phase | 1,3-Benzodioxole, 5-methyl- | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | MS-compatible | sielc.com |
| Chiral Separation | β-blocker derivatives of (S)-TBMB | Silica | Hexane-Dichloromethane-Methanol | UV | researchgate.net |
| Chiral Separation | (E)-3-(1,3-benzodioxole-5-yl)-2-methylpropenal derivatives | Chiralcel OD-H | n-Heptane/i-Propanol | UV (205 nm, 235 nm, 285 nm) | rsc.org |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed molecular formula. This comparison serves as a critical check for the purity and compositional integrity of a synthesized compound. mdpi.com For various derivatives of 1,3-benzodioxole, elemental analysis has been reported as a standard characterization method, with found values closely matching the calculated values, thereby verifying the empirical formula. google.com
| Compound | Molecular Formula | Analysis | %C | %H | %N | Reference |
| (S)-α-Methyl-1,3-benzodioxole-5-ethanol | C₁₀H₁₂O₃ | Calculated | 66.65 | 6.71 | - | google.com |
| Found | 66.42 | 6.66 | - | google.com | ||
| A dinitro derivative of (S)-α-Methyl-1,3-benzodioxole-5-ethanol | C₁₇H₁₅NO₆ | Calculated | 62.01 | 4.59 | 4.25 | google.com |
| Found | 62.22 | 4.79 | 4.29 | google.com |
Techniques for Determination of Enantiomeric Excess
For chiral molecules like "1,3-Benzodioxol-5-ol, 2-methyl-", determining the enantiomeric excess (ee) is crucial as different enantiomers can exhibit distinct biological activities. Enantiomeric excess quantifies the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other.
Several methods are employed for this purpose:
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation on the column. rsc.orgnih.gov This allows for the quantification of each enantiomer and the calculation of the ee. This technique has been used to determine the ee of chiral alcohols derived from benzodioxole precursors. researchgate.net
Gas Chromatography (GC) with a Chiral Column: Similar to chiral HPLC, this method uses a capillary column with a chiral stationary phase to separate volatile enantiomers. rsc.org
NMR Spectroscopy with Chiral Derivatizing Agents: Enantiomers can be converted into diastereomers by reacting them with a chiral derivatizing agent. researchgate.net Diastereomers have different physical properties and, therefore, exhibit distinct signals in an NMR spectrum, allowing for their quantification. (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid ((S)-TBMB) has been used as such an agent for the analysis of β-blockers. researchgate.net
Polarimetry: This classical technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. While it can confirm the presence of a single enantiomer or a non-racemic mixture, it is less precise for accurate ee determination compared to chromatographic methods. google.com
| Technique | Principle | Application Example | Reference |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation of (R)- and (S)-1-(1,3-benzodioxol-5-yl)ethanol. | researchgate.net |
| Chiral GC | Separation of volatile enantiomers on a chiral column. | Determination of ee for derivatives of (E)-3-(1,3-benzodioxole-5-yl)-2-methylpropenal. | rsc.org |
| NMR with Chiral Derivatizing Agents | Conversion of enantiomers to diastereomers with distinct NMR signals. | Use of (S)-TBMB to analyze β-blocker enantiomers. | researchgate.net |
| Polarimetry | Measurement of the rotation of plane-polarized light. | Determination of enantiomeric excess for compositions of (R)-2-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidine. | google.com |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. Methods like Density Functional Theory (DFT) and semi-empirical methods are used to determine molecular orbital energies, charge distributions, and reactivity indices.
Studies on various 1,3-benzodioxole (B145889) derivatives have utilized semi-empirical methods such as AM1, PM3, and MNDO to investigate the relationship between their molecular structure and potential applications, such as corrosion inhibition. researchgate.net These calculations provide key parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO relates to its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. researchgate.netsciencepub.net A smaller energy gap suggests higher reactivity. sciencepub.net
For instance, calculations on a series of 1,3-benzodioxole derivatives yielded the quantum chemical parameters shown below. researchgate.net For the parent 1,3-benzodioxole, the calculated energy gap (AM1 method) is 10.25 eV. researchgate.net The introduction of a hydroxyl group (as in sesamol (B190485), the parent to the title compound) and a methyl group would be expected to raise the EHOMO and potentially decrease the energy gap, thereby influencing the molecule's reactivity profile.
DFT calculations on 5-nitro-1,3-benzodioxole (B1580859) have also been used to optimize the molecular geometry and analyze electronic properties, demonstrating the utility of these methods for substituted benzodioxoles. orientjchem.org
Table 1: Calculated Quantum Chemical Parameters for select 1,3-Benzodioxole Derivatives (AM1 Method)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| 1,3-Benzodioxole | -9.05 | 1.20 | 10.25 | 0.82 |
| 1,3-Benzodioxole, 5-ethenyl | -8.95 | 0.85 | 9.80 | 0.85 |
| 1,3-Benzodioxole, 5-(chloromethyl)- | -9.18 | 0.82 | 10.00 | 2.50 |
| 1,3-Benzodioxole-5-carboxaldehyde | -9.51 | 0.17 | 9.68 | 3.51 |
Data sourced from a theoretical study on 1,3-benzodioxole derivatives. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses the tools and techniques used to represent and simulate the three-dimensional structures and behaviors of molecules. While detailed molecular dynamics (MD) simulations for 1,3-Benzodioxol-5-ol, 2-methyl- are not present in current literature, the principles are widely applied to its analogs. MD simulations can reveal the conformational flexibility of the molecule, its interaction with solvent molecules, and the stability of complexes formed with biological targets.
Molecular simulation studies on sesamol-derived acetamides have been performed to understand how these ligands stabilize within protein active sites. researchgate.net These simulations show that interactions such as hydrogen bonding and hydrophobic contacts are crucial for the stability of the ligand-protein complex. researchgate.net Such studies are essential for rational drug design, providing a dynamic picture of the binding process that complements the static view from molecular docking.
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are highly effective in predicting vibrational spectra (Infrared and Raman). These predictions serve as a valuable aid in the analysis and assignment of experimentally obtained spectra.
A detailed study on 5-nitro-1,3-benzodioxole provides a strong precedent. orientjchem.org In that research, DFT calculations using the B3LYP functional were employed to compute the harmonic vibrational wavenumbers. The calculated values showed good agreement with experimental FTIR and FT-Raman spectra. orientjchem.org For example, the characteristic C-O-C symmetric stretching modes for the dioxole ring were calculated via DFT to be at 1046 and 1027 cm⁻¹, which corresponded well with the experimental IR bands at 1066 and 1036 cm⁻¹. orientjchem.org Similarly, the stretching vibrations of the CH₂ group in the dioxole ring were calculated at 2992 and 2942 cm⁻¹, aligning with the experimental IR band at 2925 cm⁻¹. orientjchem.org This methodology could be directly applied to 1,3-Benzodioxol-5-ol, 2-methyl- to predict its unique vibrational fingerprint.
Analysis of Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.commdpi.com It maps the electron distribution of a molecule in a crystal to partition space, allowing for the detailed study of non-covalent bonds like hydrogen bonds and van der Waals forces that dictate the crystal packing. mdpi.comacs.org
The analysis generates a 3D Hirshfeld surface mapped with properties like dnorm (normalized contact distance), and 2D "fingerprint plots" that summarize the different types of intermolecular contacts and their relative contributions. mdpi.com For a complex derivative of 1,3-benzodioxole, Hirshfeld analysis revealed that O···H, C···H, and N···H interactions were significant in the crystal structure. mdpi.com In another study on different benzodiazepinone derivatives, H···H, H···C/C···H, and H···O/O···H interactions were found to be pivotal for structural stability, with H···H contacts accounting for over 60% of the total interactions in some cases. mdpi.com For 1,3-Benzodioxol-5-ol, 2-methyl-, the hydroxyl group would be expected to be a prominent participant in H···O hydrogen bonding, which would be clearly quantifiable with this method.
Table 2: Percentage of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Heterocyclic Compound
| Contact Type | Contribution (%) |
|---|---|
| H···H | 61.5% |
| H···C/C···H | 22.1% |
| H···O/O···H | 14.3% |
| Other | 2.1% |
Data adapted from Hirshfeld analysis of a 3-hydroxy-4-phenyl-1,5-benzodiazepin-2-one derivative. mdpi.com
In Silico Molecular Docking for Molecular Target Interaction Profiling (non-clinical)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. tandfonline.comnih.gov This method is instrumental in screening virtual libraries of compounds against biological targets and understanding the structural basis of inhibition. The binding strength is often estimated using a scoring function, which provides values like binding energy (in kcal/mol or kJ/mol).
Numerous studies have successfully used molecular docking to evaluate the potential of 1,3-benzodioxole derivatives. For example, propargyl ether derivatives of 1,3-benzodioxole were docked against the histone deacetylase-1 (HDAC-1) enzyme. tandfonline.comnih.gov The results, obtained using software like AutoDock Vina and HEX, showed that two derivative compounds had higher binding scores (-195.61 and -205.92 kJ/mol with HEX) than approved drugs, indicating strong potential inhibitory activity. tandfonline.com Similarly, dacarbazine-tagged 1,3-benzodioxole derivatives were docked against the tubulin protein, another cancer target, and showed effective binding. nih.govtandfonline.comresearchgate.net
For 1,3-Benzodioxol-5-ol, 2-methyl-, docking studies would reveal how the hydroxyl and methyl groups contribute to binding within a target active site, likely through hydrogen bonding from the -OH group and hydrophobic interactions from the methyl group and the aromatic rings.
Table 3: Example Molecular Docking Scores for 1,3-Benzodioxole Derivatives against HDAC-1 Enzyme
| Compound | Binding Energy (HEX 8.0) (kJ/mol) |
|---|---|
| Derivative Compound 7 | -195.61 |
| Derivative Compound 9 | -205.92 |
| SAHA (Approved Drug) | -172.02 |
| TSA (Approved Drug) | -184.54 |
Data sourced from a molecular docking study of 1,3-benzodioxole propargyl ether derivatives. tandfonline.com
Supramolecular Chemistry Studies
Supramolecular chemistry is the field of chemistry that extends "beyond the molecule," focusing on the systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. rsc.orgbeilstein-journals.org These interactions are central to molecular recognition, host-guest chemistry, and the self-assembly of complex architectures.
The principles of supramolecular chemistry are directly relevant to the computational studies discussed previously. Molecular docking and Hirshfeld surface analysis are, in essence, explorations of supramolecular interactions. The ability of the phenolic hydroxyl group in 1,3-Benzodioxol-5-ol, 2-methyl- to act as both a hydrogen bond donor and acceptor makes it a prime candidate for forming supramolecular assemblies. Research involving its parent compound, sesamol, has explored its use in constructing more complex supramolecular structures, such as crown ethers. tdl.org Understanding these non-covalent interactions is key to designing molecules that can self-assemble into functional materials or recognize specific biological targets with high affinity and selectivity. rsc.org
Applications in Organic Synthesis and Chemical Industry
Role as a Chemical Building Block for Complex Molecules
The 1,3-benzodioxole (B145889) ring system is a valued structural motif in organic synthesis, serving as a foundational building block for more complex molecular architectures. chemicalbook.com This scaffold is present in a variety of pharmacologically active compounds and natural products. researchgate.net The utility of benzodioxole derivatives stems from the stability of the methylenedioxy group and the ability to functionalize the aromatic ring.
For instance, a closely related compound, (S)-α-Methyl-1,3-benzodioxole-5-ethanol, is a key chiral building block in the stereoselective synthesis of N-substituted dihydro-2,3-benzodiazepines, which are investigated as AMPA receptor antagonists. google.com The synthesis of these complex heterocyclic systems relies on the benzodioxole moiety as the starting framework. google.com Similarly, 1,1-di(1,3-benzodioxol-5-yl)-3-(diethylamino)-2-methyl-1-propanol is another complex molecule built upon the benzodioxole core, highlighting its role in constructing multi-functionalized compounds. ontosight.ai Given that 2-methyl-1,3-benzodioxol-5-ol possesses a readily modifiable hydroxyl group, it can be considered a versatile precursor for a wide array of more intricate molecules through reactions such as etherification, esterification, and electrophilic aromatic substitution.
Intermediates in Fine Chemical Synthesis
Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and fragrances. The synthesis of these products often involves multi-step processes where benzodioxole derivatives serve as crucial intermediates. tandfonline.com The production of enantiopure compounds, which is critical in the pharmaceutical industry, often utilizes benzodioxole-containing intermediates. For example, the asymmetric bioreduction of ketones bearing the piperonyl (1,3-benzodioxol-5-yl) ring is a method for producing chiral carbinols, which are valuable intermediates. mdpi.com
The synthesis of various heterocyclic compounds, which are pivotal in medicinal chemistry, frequently starts with benzodioxole precursors. Practical protocols have been developed for synthesizing (5Z)-2-alkylthio-5-arylmethylene-1-methyl-1,5-dihydro-4H-imidazol-4-one derivatives, using 1,3-benzodioxole-5-carbaldehyde (piperonal) as a key starting material. mdpi.com The reactivity of the benzodioxole nucleus allows it to be incorporated into diverse molecular scaffolds, making compounds like 2-methyl-1,3-benzodioxol-5-ol potential intermediates for a broad spectrum of fine chemicals.
Precursors for Advanced Organic Materials
The application of 1,3-benzodioxole derivatives extends to the field of materials science, although this area is less explored than their use in life sciences. Derivatives of 1,3-benzodioxole are of potential interest in the development of new materials due to the electronic properties conferred by the methylenedioxy group. ontosight.ai Research into the use of 1,3-benzodioxole derivatives as corrosion inhibitors for metals in acidic environments demonstrates one such application. researchgate.net Theoretical studies suggest that the benzodioxole moiety can effectively interact with metal surfaces, protecting them from corrosion. researchgate.net
Furthermore, related heterocyclic structures are often investigated for applications in opto-electronics. While not directly involving 2-methyl-1,3-benzodioxol-5-ol, the broader class of aromatic and heterocyclic compounds is fundamental to the design of organic light-emitting diodes (OLEDs), polymers, and other advanced materials. researchgate.net The potential for 2-methyl-1,3-benzodioxol-5-ol to be polymerized or incorporated into larger polymeric structures via its hydroxyl group makes it a candidate for the synthesis of novel polymers with tailored properties.
Development of Novel Synthetic Reagents
Synthetic reagents are essential tools that facilitate chemical transformations. sigmaaldrich.com The unique structure of benzodioxole derivatives has been harnessed to develop novel reagents for specialized applications in organic synthesis. For example, chiral 1,3-benzodioxole derivatives have been developed as reagents for the analysis of enantiomers. Specifically, (S)-TBMB carboxylic acid (2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid) and its enantiomer have been synthesized and used as chiral derivatizing agents for resolving racemic mixtures via HPLC and NMR analysis. researchgate.net
Optically pure 1,3-benzodioxole agents have also been suggested as effective reagents for distinguishing between D- and L-amino acids. chemicalbook.com The rigid and well-defined structure of the benzodioxole core allows for the creation of specific steric and electronic environments, which is crucial for chiral recognition. The presence of both a hydroxyl group and a methyl group on the 2-methyl-1,3-benzodioxol-5-ol scaffold provides functional handles for its conversion into a variety of tailored synthetic reagents.
Contributions to Agrochemical Research (non-clinical)
The 1,3-benzodioxole moiety is a well-known synergist for insecticides, most notably pyrethrum. chemicalbook.com These compounds act by inhibiting cytochrome P-450 enzymes in insects, which are responsible for metabolizing and detoxifying the insecticide, thereby increasing its efficacy. This established role has spurred further investigation into benzodioxole derivatives for agrochemical applications. mdpi.com
Research has shown that compounds containing the benzodioxole skeleton possess antifungal properties. Kakuol, a natural product with a 1-[2-hydroxy-4,5-(methylenedioxy)phenyl] structure, and its synthetic derivatives have demonstrated activity against various plant pathogens. Current time information in Bangalore, IN. This suggests that the 1,3-benzodioxole-5-ol core, as present in the target compound, is a promising pharmacophore for the development of new fungicides. The potential to modify the scaffold of 2-methyl-1,3-benzodioxol-5-ol allows for the synthesis of new candidates for agrochemical screening programs.
Role in Flavor and Fragrance Chemistry (as chemical compounds)
The flavor and fragrance industry frequently utilizes compounds with the 1,3-benzodioxole structure. One of the most notable examples is α-Methyl-1,3-benzodioxole-5-propionaldehyde, known by trade names such as Helional®. This compound is highly valued for its fresh, floral, and marine scent profile. Its structural relationship to potential derivatives of 2-methyl-1,3-benzodioxol-5-ol is significant.
Other benzodioxole derivatives are also used as perfuming ingredients, contributing watery and ozone-type notes to fragrances. researchgate.net In the realm of flavors, certain benzodioxole-containing amides are categorized as flavor enhancers with savory or umami taste profiles. researchgate.net Another related compound, heliotropyl isobutyrate, is also used as a flavoring ingredient. The core benzodioxole structure is clearly a key contributor to these organoleptic properties, indicating that 2-methyl-1,3-benzodioxol-5-ol could serve as a precursor for new, unsynthesized flavor and fragrance compounds.
Data Tables
Table 1: Examples of 1,3-Benzodioxole Derivatives and Their Applications
| Compound Name | CAS Number | Application Area | Specific Use / Finding | Reference |
| (S)-α-Methyl-1,3-benzodioxole-5-ethanol | 105035-71-2 | Organic Synthesis | Chiral building block for AMPA receptor antagonists. | google.com |
| 1,3-Benzodioxole-5-carbaldehyde (Piperonal) | 120-57-0 | Fine Chemical Synthesis | Starting material for heterocyclic compounds like imidazol-4-ones. | mdpi.com |
| 2-tert-Butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid | 268698-80-8 | Synthetic Reagents | Chiral derivatizing agent for HPLC and NMR analysis. | researchgate.net |
| Kakuol | 34426-61-4 | Agrochemical Research | Natural product with antifungal activity against plant pathogens. | Current time information in Bangalore, IN. |
| α-Methyl-1,3-benzodioxole-5-propionaldehyde (Helional®) | 1205-17-0 | Fragrance Chemistry | Widely used fragrance ingredient with a fresh, marine scent. | |
| Heliotropyl isobutyrate | 5461-08-5 | Flavor Chemistry | Used as a flavoring ingredient. | |
| (E)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide | 125187-30-6 | Flavor Chemistry | Classified as a savory flavor enhancer. | researchgate.net |
Natural Occurrence and Biosynthetic Pathways of Benzodioxole Systems General
Occurrence in Plant Species (e.g., Sesamol (B190485) in Sesame)
The 1,3-benzodioxole (B145889) ring system is present in numerous plant species, often as a component of essential oils and secondary metabolites. A well-known example is sesamol (1,3-benzodioxol-5-ol), a potent antioxidant found in sesame seeds (Sesamum indicum) and sesame oil. nih.govgoogle.com Another prominent member of this family is safrole, the principal component of sassafras oil from the sassafras tree (Sassafras albidum). wikipedia.org Myristicin, another related compound, is found in nutmeg (Myristica fragrans). researchgate.net
Benzodioxole derivatives have also been identified in other plant families. For instance, new benzodioxole compounds have been isolated from the root extract of Astrodaucus persicus. researchgate.net Additionally, compounds containing the 1,3-benzodioxole structure have been reported in plants such as Hypecoum erectum and have been found to possess antioxidant properties. nih.gov The lignan (B3055560) cubebin, which contains the 1,3-benzodioxole moiety, is isolated from the leaves of Piper nigrum. nih.gov
The following table provides examples of naturally occurring benzodioxole derivatives and the plant species in which they are found.
| Compound Name | Plant Species |
| Sesamol | Sesamum indicum (Sesame) nih.govgoogle.com |
| Safrole | Sassafras albidum (Sassafras) wikipedia.org |
| Myristicin | Myristica fragrans (Nutmeg) researchgate.net |
| Hypecoumic acid | Hypecoum erectum nih.gov |
| Cubebin | Piper nigrum (Black pepper) nih.gov |
Enzymatic Transformations and Biocatalysis in Benzodioxole Formation
The biosynthesis of the 1,3-benzodioxole ring in plants is a complex process involving a series of enzymatic reactions. The core structure is generally derived from phenylpropanoid pathway intermediates. This pathway converts the amino acid phenylalanine into various phenolic compounds.
The formation of the methylenedioxy bridge, the defining feature of the 1,3-benzodioxole ring, is catalyzed by a specific type of enzyme: a cytochrome P450-dependent enzyme. This enzyme facilitates the cyclization of a catechol precursor (a benzene (B151609) ring with two adjacent hydroxyl groups) with a methylene (B1212753) donor, which is typically S-adenosyl-L-methionine (SAM).
While the specific enzymatic steps for the biosynthesis of 1,3-Benzodioxol-5-ol, 2-methyl- have not been documented, the general pathway for related compounds like safrole provides a likely model. In this pathway, a precursor such as eugenol (B1671780) undergoes hydroxylation to form a catechol, which is then converted to the methylenedioxy bridge structure.
Biocatalysis, using isolated enzymes or whole microbial cells, has also been explored for the synthesis of benzodioxole derivatives. For instance, fungi like Geotrichum candidum and lipases from Candida antarctica have been used in the chemoenzymatic synthesis of chiral 2-substituted-1,3-benzodioxole derivatives. researchgate.net These methods offer the potential for stereoselective synthesis, which is crucial for the production of specific enantiomers of chiral benzodioxoles.
Isolation and Characterization Methodologies for Natural Benzodioxoles
The isolation and characterization of naturally occurring benzodioxoles from plant matrices involve a series of well-established phytochemical techniques. The initial step is typically the extraction of the plant material using a suitable solvent. The choice of solvent depends on the polarity of the target compounds. For many benzodioxoles, which are often found in essential oils, steam distillation or extraction with nonpolar solvents like hexane (B92381) or dichloromethane (B109758) is effective. wikipedia.org For more polar derivatives, more polar solvents such as ethanol (B145695) or methanol (B129727) may be used. researchgate.net
Following extraction, the crude extract is subjected to various chromatographic techniques to separate the individual components. These methods include:
Column Chromatography: This is a primary method for the large-scale separation of compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) and elution with a solvent or solvent gradient of increasing polarity.
Thin-Layer Chromatography (TLC): TLC is used for the rapid analysis of fractions from column chromatography and to determine the appropriate solvent system for separation.
High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation and is often used for the final purification of compounds. Different types of HPLC columns (e.g., normal-phase, reverse-phase) can be employed depending on the properties of the benzodioxole derivatives.
Gas Chromatography (GC): GC is particularly useful for the analysis of volatile benzodioxoles found in essential oils. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the compounds.
Once a pure compound is isolated, its structure is elucidated using a combination of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, including the number and types of protons and carbons, their connectivity, and their stereochemical arrangement. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the complete structure. researchgate.net
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can help in identifying the structure. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and ether (C-O-C) groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be characteristic of the benzodioxole chromophore.
The combination of these techniques allows for the unambiguous identification and structural characterization of novel and known benzodioxole compounds from natural sources.
Molecular Mechanism Studies Non Clinical/physiological
Enzyme Interaction and Modulation Studies
Derivatives of 1,3-benzodioxole (B145889) have been the subject of numerous studies to understand their interactions with various enzymes. These interactions are fundamental to their biological effects.
Many 1,3-benzodioxole compounds are recognized for their ability to interact with cytochrome P-450 (CYP450) enzymes. nih.gov This interaction is often inhibitory, which can alter the metabolism of other substances. The methylenedioxy group is key to this activity. For instance, some benzodioxole derivatives can act as suicide inhibitors of CYP450 enzymes, where the enzyme metabolizes the compound into a reactive intermediate that then irreversibly binds to the enzyme.
Recent research has also explored the potential of 1,3-benzodioxole-pyrimidine derivatives as inhibitors of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain of fungi. acs.org One such derivative, compound 5c , demonstrated significant SDH inhibitory activity with an IC₅₀ value of 3.41 μM, which is comparable to the commercial fungicide boscalid (B143098) (IC₅₀: 3.40 μM). acs.org Further studies revealed that the (S)-enantiomer of 5c had even more potent SDH inhibitory activity (IC₅₀: 2.92 μM) than the (R)-enantiomer (IC₅₀: 3.68 μM), a finding supported by molecular docking studies. acs.org
Other studies have investigated the interaction of benzodioxole derivatives with enzymes relevant to fungal growth. For example, in silico molecular docking studies on compounds from Mitracapus hirtus identified 1-(2H-1,3-Benzodioxol-5-yl)-3-(7-methoxy-2H-1,3-benzodioxol-5-yl)prop-2-en-1-one as a potential inhibitor of fungal enzymes like squalene (B77637) synthase and lanosterol (B1674476) 14-alpha demethylase. jbcpm.com The parent compound, sesamol (B190485), has been shown to inhibit α-glycosidase, an enzyme involved in carbohydrate digestion. researchgate.net
Table 1: Enzyme Inhibition by 1,3-Benzodioxole Derivatives
| Compound/Derivative | Target Enzyme | Inhibition Data (IC₅₀) | Reference |
| 1,3-Benzodioxole-pyrimidine derivative 5c | Succinate Dehydrogenase (SDH) | 3.41 μM | acs.org |
| (S)-enantiomer of 5c | Succinate Dehydrogenase (SDH) | 2.92 μM | acs.org |
| (R)-enantiomer of 5c | Succinate Dehydrogenase (SDH) | 3.68 μM | acs.org |
| Sesamol | α-Glycosidase | Inhibition observed | researchgate.net |
Receptor Binding Profile Analysis (at a molecular level)
The interaction of 1,3-benzodioxole derivatives with various receptors at a molecular level is an area of active investigation, particularly in the context of neuropharmacology and other therapeutic areas.
Studies on analogues of 3,4-methylenedioxymethamphetamine (MDMA), which contain the 1,3-benzodioxole moiety, have shed light on their receptor binding profiles. For example, the (R) enantiomer of 2-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidine has been shown to bind to the 5-hydroxytryptamine 2A (5-HT₂A) and 5-hydroxytryptamine 2B (5-HT₂B) receptors. google.com This binding is noted to be less affine and more balanced compared to its (S) enantiomer, which has a higher affinity for the 5-HT₂B receptor. google.com The interaction with these serotonin (B10506) receptors is a key aspect of the pharmacological activity of many psychoactive compounds.
The parent compound, sesamol, has been found to exert some of its effects through the endocannabinoid system, specifically by interacting with CB1 receptors. wikipedia.org This interaction is believed to contribute to its neuroprotective and antidepressant-like properties. wikipedia.org
Research into other derivatives, such as 6-[(3,4-dichlorophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol, suggests potential interactions with various receptors, though specific experimental data on the binding affinities are not always available. ontosight.ai The structural similarity of these compounds to known pharmacologically active molecules makes them interesting candidates for further receptor binding studies.
Antioxidant Activity Investigations (chemical mechanisms)
The antioxidant properties of 1,3-benzodioxole derivatives, particularly the parent compound sesamol, are well-documented. wikipedia.org This activity is primarily attributed to the phenolic hydroxyl group on the benzodioxole ring, which can donate a hydrogen atom to scavenge free radicals.
A study on a new 1,3-benzodioxole derivative, Hypecoumic acid, isolated from Hypecoum erectum, demonstrated its antioxidant potential through a DPPH-scavenging assay. mdpi.com Hypecoumic acid exhibited an IC₅₀ value of 86.3 μM, indicating moderate antioxidant activity. mdpi.com The study also evaluated other compounds from the same plant, with coptisine, protopine, and cryptopine (B45906) showing IC₅₀ values of 252.6, 345.2, and 430.1 μM, respectively. mdpi.com
The antioxidant mechanism of sesamol involves the stabilization of the resulting phenoxyl radical through resonance within the aromatic ring and the dioxole group. This ability to neutralize reactive oxygen species (ROS) is believed to be a key contributor to its protective effects against oxidative stress-related damage. wikipedia.org
Table 2: Antioxidant Activity of 1,3-Benzodioxole and Related Compounds
| Compound | Assay | IC₅₀ Value | Reference |
| Hypecoumic acid | DPPH-scavenging | 86.3 μM | mdpi.com |
| Coptisine | DPPH-scavenging | 252.6 μM | mdpi.com |
| Protopine | DPPH-scavenging | 345.2 μM | mdpi.com |
| Cryptopine | DPPH-scavenging | 430.1 μM | mdpi.com |
Antifungal and Antibacterial Properties (molecular basis, non-clinical)
Several 1,3-benzodioxole derivatives have been synthesized and evaluated for their antimicrobial properties, with some showing promising activity against various fungal and bacterial strains.
A series of novel 1,3-benzodioxole-pyrimidine derivatives were synthesized and tested for their fungicidal activities. acs.org Compound 5c from this series was particularly effective, exhibiting broad-spectrum activity against Botrytis cinerea, Rhizoctonia solani, Fusarium oxysporum, Alternaria solani, and Gibberella zeae with EC₅₀ values of 0.44, 6.96, 6.99, 0.07, and 0.57 mg/L, respectively. acs.org These values were significantly better than those of the positive control, boscalid. acs.org Scanning electron microscopy revealed that 5c caused significant damage to the surface morphology of fungal mycelia, interfering with their growth. acs.org
In another study, imidazole-semicarbazone conjugates bearing a 1,3-benzodioxole fragment were synthesized and tested for their antifungal activity. nih.gov Compound 5e showed a minimum inhibitory concentration (MIC) of 0.304 µmol/mL against Candida tropicalis and Candida parapsilosis. nih.gov Other compounds in the series also demonstrated notable activity against Candida albicans and Aspergillus niger. nih.gov
The antibacterial potential of 1,3-benzodioxole derivatives has also been explored. A study on 2-(1,3-benzodioxol-5-ylcarbonyl)arylsulfonohydrazide derivatives found that compound 5k , which has a 2-hydroxy-3,5-dichlorophenyl group, exhibited the highest activity against several bacterial strains, including S. typhi, E. coli, P. aeruginosa, B. subtilis, and S. aureus, with MIC values ranging from 8.37 to 11.92 µmoles/L. researchgate.net
Table 3: Antimicrobial Activity of 1,3-Benzodioxole Derivatives
| Compound/Derivative | Microbial Strain | Activity (MIC/EC₅₀) | Reference |
| 1,3-Benzodioxole-pyrimidine derivative 5c | Alternaria solani | EC₅₀: 0.07 mg/L | acs.org |
| 1,3-Benzodioxole-pyrimidine derivative 5c | Botrytis cinerea | EC₅₀: 0.44 mg/L | acs.org |
| 1,3-Benzodioxole-pyrimidine derivative 5c | Gibberella zeae | EC₅₀: 0.57 mg/L | acs.org |
| Imidazole-semicarbazone conjugate 5e | Candida tropicalis | MIC: 0.304 µmol/mL | nih.gov |
| Imidazole-semicarbazone conjugate 5e | Candida parapsilosis | MIC: 0.304 µmol/mL | nih.gov |
| 2-(1,3-Benzodioxol-5-ylcarbonyl)arylsulfonohydrazide 5k | E. coli | MIC: 8.37 µmoles/L | researchgate.net |
Investigation of Molecular Targets and Pathways
The diverse biological activities of 1,3-benzodioxole derivatives stem from their interactions with a variety of molecular targets and pathways.
As previously mentioned, a significant molecular target for many benzodioxole compounds is the cytochrome P-450 enzyme system. nih.gov By inhibiting these enzymes, they can modulate the metabolism of a wide range of endogenous and exogenous compounds.
The parent compound, sesamol, has been shown to influence the brain nerve growth factor (NGF) and endocannabinoid signaling pathways, which are believed to be central to its neuroprotective and antidepressant-like effects. wikipedia.org Its interaction with CB1 receptors is a key part of this mechanism. wikipedia.org
In the context of antifungal activity, succinate dehydrogenase (SDH) has been identified as a key molecular target for a new class of 1,3-benzodioxole-pyrimidine derivatives. acs.org Inhibition of this enzyme disrupts the fungal respiratory chain, leading to cell death. Molecular docking studies have further elucidated the binding interactions of these compounds within the active site of the SDH enzyme. acs.org
For some benzodioxole derivatives with anticancer properties, the proposed mechanism of action involves interaction with DNA. thegoodscentscompany.com For example, the interaction of sesamol with DNA has been studied, along with its effects on apoptosis in cancer cells. thegoodscentscompany.com
The structural versatility of the 1,3-benzodioxole scaffold allows for the design and synthesis of compounds that can target a wide array of molecular pathways, making it a valuable pharmacophore in medicinal chemistry.
Q & A
Q. Basic
- X-ray Crystallography: Resolves molecular geometry and hydrogen-bonding networks. For example, single-crystal studies of 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine confirmed planar benzodioxole rings and intermolecular N–H···O interactions (R factor = 0.045) .
- NMR Spectroscopy: ¹H and ¹³C NMR distinguish methylenedioxy protons (δ 5.9–6.1 ppm) and substituent effects .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular formulas (e.g., [M+H]⁺ for C₁₇H₁₃O₅Cl: calcd. 333.0524, found 333.0523) .
How to design experiments to investigate regioselectivity in cyclization reactions of benzodioxole precursors?
Advanced
Regioselectivity in reactions like iodocyclization can be tuned by varying solvents, catalysts, or substituents. For example, 7-endo vs. 6-exo selectivity in olefin cyclization depends on steric and electronic factors .
Experimental Design Framework:
Variable Screening: Test solvents (polar vs. non-polar), temperatures, and Lewis acids.
Mechanistic Probes: Use deuterium labeling or computational modeling to track reaction pathways.
Analytical Validation: Combine GC-MS and X-ray crystallography to confirm product structures.
Reference Data:
| Reaction Type | Solvent | Selectivity (7-endo:6-exo) |
|---|---|---|
| Iodocyclization | THF | 85:15 |
| Iodocyclization | DCM | 60:40 |
What strategies can resolve contradictions in biological activity data among structurally similar benzodioxole derivatives?
Advanced
Discrepancies in antioxidant or anticancer activity often arise from assay conditions or structural nuances. For instance, 1,3-Benzodioxol-5-ol (sesamol) shows variable antioxidant efficacy due to its redox stability in different pH environments .
Resolution Strategies:
- Standardize Assays: Use consistent cell lines (e.g., HepG2 for liver cancer) and control for ROS scavenging interference .
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., methyl vs. ethyl groups) on bioactivity .
How can computational modeling be integrated with experimental data to predict reaction pathways for benzodioxole derivatives?
Advanced
Density functional theory (DFT) calculations can predict transition states and regioselectivity. For example, collaboration between experimental and computational chemists enabled the design of enantioselective CO₂ carboxylation catalysts, where benzodioxole derivatives acted as ligands .
Methodology:
Geometry Optimization: Use software like Gaussian to model reactant and transition-state structures.
Energy Profiling: Compare activation energies for competing pathways.
Experimental Validation: Synthesize predicted products and confirm via XRD or NMR.
What experimental considerations are critical when assessing the antioxidant mechanisms of 1,3-Benzodioxol-5-ol derivatives?
Q. Advanced
- Radical Scavenging Assays: Use DPPH or ABTS assays under inert atmospheres to prevent auto-oxidation .
- Kinetic Studies: Monitor reaction rates via UV-Vis spectroscopy to distinguish H-atom transfer vs. electron-transfer mechanisms.
- Solvent Effects: Sesamol’s antioxidant capacity decreases in aqueous solutions due to hydrogen bonding .
Reference Data:
| Derivative | IC₅₀ (DPPH, μM) | Solvent |
|---|---|---|
| Sesamol | 12.5 ± 1.2 | Ethanol |
| Methylated Analog | 8.3 ± 0.9 | DMSO |
How to optimize reaction conditions for synthesizing benzodioxole-based heterocycles with high enantiomeric purity?
Advanced
Enantioselective synthesis requires chiral catalysts or auxiliaries. For example, benzodioxole-fused oxazoles were synthesized using enantiopure benzylamines and Pd-catalyzed cross-coupling .
Optimization Parameters:
- Catalyst Screening: Test chiral phosphines or organocatalysts.
- Temperature Control: Lower temperatures favor kinetic resolution.
- Analytical Chiral HPLC: Use columns like Chiralpak AD-H to determine enantiomeric excess (ee).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
